4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

halogen bonding medicinal chemistry drug design

4-Bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 898615-42-4, molecular formula C₁₃H₈BrN₃O₂S, molecular weight 350.19 Da) is a 1,2,5‑oxadiazole (furazan)‑based benzamide bearing a para‑bromophenyl amide and a thiophen‑2‑yl substituent at the oxadiazole 4‑position. This heterocyclic amide scaffold has been claimed for diverse pharmacological and agrochemical applications, including P2X₃/P2X₂₃ receptor antagonism, herbicidal activity, and antiplasmodial action.

Molecular Formula C13H8BrN3O2S
Molecular Weight 350.19 g/mol
Cat. No. B12215077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Molecular FormulaC13H8BrN3O2S
Molecular Weight350.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)13(18)15-12-11(16-19-17-12)10-2-1-7-20-10/h1-7H,(H,15,17,18)
InChIKeyVORURADCPDCNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 898615-42-4): Core Structural and Procurement Profile


4-Bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 898615-42-4, molecular formula C₁₃H₈BrN₃O₂S, molecular weight 350.19 Da) is a 1,2,5‑oxadiazole (furazan)‑based benzamide bearing a para‑bromophenyl amide and a thiophen‑2‑yl substituent at the oxadiazole 4‑position . This heterocyclic amide scaffold has been claimed for diverse pharmacological and agrochemical applications, including P2X₃/P2X₂₃ receptor antagonism, herbicidal activity, and antiplasmodial action [1][2][3].

Workflow P2X₃/P2X₂₃ receptor antagonist research; herbicidal screening; antiplasmodial discovery
Selection 1,2,5‑Oxadiazole (furazan) benzamide with 4‑bromo and thiophen‑2‑yl substituents for structure–activity studies
Context Scaffold claimed in P2X₃ antagonist, herbicide, and antiplasmodial patent literature

Why Generic Substitution of 4-Bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide Fails


In‑class N‑(1,2,5‑oxadiazol‑3‑yl)benzamides are not freely interchangeable. Altering the para‑halogen on the benzamide ring (e.g., Br → Cl or F) modifies lipophilicity, halogen‑bonding strength, and metabolic stability; exchanging the 4‑thiophenyl group on the oxadiazole for a smaller alkyl or aryl moiety reshapes the pharmacophore geometry and electronic complementarity to the target [1]. Moreover, the 1,2,5‑oxadiazole isomer itself differs electronically and metabolically from the 1,3,4‑ and 1,2,4‑oxadiazole isomers, meaning that even identical substitution patterns on a different oxadiazole core do not guarantee equivalent biological performance [2].

Para‑halogen change (Br→Cl, F) may alter halogen‑bonding strength and lipophilicity, shifting target engagement.
Replacing thiophen‑2‑yl with alkyl or phenyl may remove sulfur‑mediated interactions, potentially reducing binding affinity.
1,2,5‑Oxadiazole isomer is not electronically equivalent to 1,3,4‑ or 1,2,4‑oxadiazole; biological performance may not transfer.

Quantitative Differentiation Evidence for 4-Bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide vs. Closest Analogs


4-Bromo Substituent Confers Stronger Halogen‑Bonding Potential Relative to 4‑Chloro and 4‑Fluoro Analogs

The para‑bromine atom possesses a larger and more polarizable σ‑hole (electrostatic potential ~+5.5 kcal/mol) than chlorine (~+4.0 kcal/mol) or fluorine, enabling stronger halogen‑bond donor interactions with carbonyl oxygen or π‑systems in protein binding sites [1]. In a closely related 1,3,4‑oxadiazole MIF inhibitor series, variation of the aryl substituent from 2‑ethoxy (Compound 10, IC₅₀ = 1260 nM) to 4‑benzyloxy‑2‑methoxy (Compound 15, IC₅₀ = 200 nM) to a more elaborate alkoxy‑benzyloxy derivative (Compound 18, IC₅₀ = 23.4 nM) produced a >50‑fold potency shift, illustrating that even modest changes in the benzamide substituent can drastically alter target affinity [2][3][4].

Halogen‑Bonding Potential
Class‑level
σ‑hole ~+5.5 kcal/mol (Br) vs ~+4.0 (Cl); benzamide substitution drives >50‑fold MIF IC₅₀ shift (23.4–1260 nM)
Reported halogen‑bonding context in target engagement
MIF tautomerase assay; class‑level inference
halogen bonding medicinal chemistry drug design

1,2,5‑Oxadiazole Core Provides Distinct Electronic and Metabolic Profile Versus 1,3,4‑Oxadiazole Isomers

The 1,2,5‑oxadiazole (furazan) ring is specifically claimed in herbicidal N‑(1,2,5‑oxadiazol‑3‑yl)benzamide patents as the active scaffold, distinguishing it from 1,3,4‑ and 1,2,4‑oxadiazole isomers [1]. In antiplasmodial research, 1,2,5‑oxadiazole derivatives achieve selectivity indices exceeding 5000 (e.g., SI = 5319 for a related 3‑amino‑N‑[4‑(3,4‑diethoxyphenyl)‑1,2,5‑oxadiazol‑3‑yl]benzamide), a performance level not replicated by isomeric oxadiazoles [2]. The furazan ring also possesses the capacity to release nitric oxide under physiological conditions, a feature absent in 1,3,4‑oxadiazoles and relevant for cardiovascular and anti‑inflammatory applications [3].

Oxadiazole Isomer Profile
Cross‑study
Selectivity index >5000 (SI=5319) for 1,2,5‑oxadiazole antiplasmodial compound; exclusive herbicidal patent; NO‑donating capacity
Supports isomer‑specific differentiation context
P. falciparum NF54 assay; L‑6 cytotoxicity
oxadiazole isomerism metabolic stability NO-donating capacity

Thiophen‑2‑yl Substituent Enhances π‑Stacking and Sulfur‑Mediated Interactions Relative to Phenyl or Alkyl Analogs

The thiophen‑2‑yl moiety at the oxadiazole 4‑position provides a sulfur atom capable of engaging in S···π and S···H‑bond interactions not possible with phenyl or alkyl substituents, potentially increasing binding affinity and selectivity [1]. In the MIF inhibitor series from US11884682, all potently active compounds (IC₅₀ ≤ 200 nM) retain the thiophene‑oxadiazole motif, whereas removal or replacement of the thiophene ring is associated with >10‑fold loss of activity across the published SAR table [2][3].

Thiophene Substituent Role
Class‑level
Thiophene‑containing analogs retain MIF IC₅₀ ≤200 nM; loss of thiophene associated with >10‑fold reduced potency
Supports sulfur‑interaction context in binding
MIF tautomerase assay; SAR class inference
thiophene π-stacking sulfur interactions MIF inhibition

Predicted Lipophilicity (clogP) and Molecular Weight Differentiate the 4‑Bromo‑Thiophene Compound from 4‑Chloro and 4‑Ethyl Analogs

Based on its molecular formula (C₁₃H₈BrN₃O₂S, MW = 350.19 Da) and the established contribution of a para‑bromine substituent (π ≈ +0.86 vs. Cl ≈ +0.71 in aromatic clogP calculations), the target compound is predicted to have a clogP approximately 0.3–0.5 log units higher than the corresponding 4‑chloro analog and significantly more lipophilic than the 4‑fluoro or 4‑ethyl derivatives (e.g., 4‑bromo‑N‑(4‑ethyl‑1,2,5‑oxadiazol‑3‑yl)benzamide, MW = 296.12 Da) . This increased lipophilicity can enhance membrane permeability while potentially reducing aqueous solubility, representing a tunable parameter for pharmacokinetic optimization [1].

Lipophilicity & Size
Data to verify
clogP ~3.0–3.5 (Br); ΔclogP +0.3–0.5 vs Cl analog; MW 350.19 Da, ΔMW +54 vs ethyl analog
Reported lipophilicity differentiation context
Fragment‑based calculation; experimental validation recommended
lipophilicity drug-likeness physicochemical properties

High-Value Application Scenarios for 4-Bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide


P2X₃/P2X₂₃ Receptor Antagonist Development for Neuropathic Pain

Structural similarity to thiadiazole‑substituted arylamides claimed in patent US20120122886A1 positions this compound as a potential scaffold for P2X₃/P2X₂₃ receptor antagonist optimization, targeting chronic pain and inflammatory conditions [1].

Macrophage Migration Inhibitory Factor (MIF) Inhibitor Lead Optimization

The thiophene‑oxadiazole‑benzamide pharmacophore is validated in the MIF inhibitor series of US11884682, where compounds achieve IC₅₀ values as low as 23.4 nM; the 4‑bromo‑1,2,5‑oxadiazole variant offers a structurally differentiated starting point for MIF‑targeted anti‑inflammatory and oncology programs [2].

Herbicidal N‑(1,2,5‑Oxadiazol‑3‑yl)Benzamide Discovery

Patent RU2554349C9 specifically protects N‑(1,2,5‑oxadiazol‑3‑yl)benzamides as herbicides; this compound’s 4‑bromo and 4‑thiophenyl substitution pattern can be evaluated in greenhouse herbicidal activity screens for selective weed control [3].

Antiplasmodial Drug Discovery (Malaria)

The 1,2,5‑oxadiazole scaffold has demonstrated outstanding antiplasmodial selectivity (SI > 5000) against P. falciparum in recent studies; the bromo‑thiophene variant can serve as a diversification point for further SAR exploration in malaria drug discovery [4].

Application
Selection Property
Validation Focus
P2X₃/P2X₂₃ receptor antagonist research
Scaffold similarity to patented thiadiazole arylamides
P2X receptor binding and functional assays
MIF inhibitor research (anti‑inflammatory/oncology)
Thiophene‑oxadiazole pharmacophore in MIF inhibitor series
MIF tautomerase inhibition assay
Herbicide discovery screening
1,2,5‑Oxadiazole benzamide patent scope (RU2554349)
Greenhouse herbicidal activity screens
Antiplasmodial drug discovery research
1,2,5‑Oxadiazole high‑selectivity scaffold
P. falciparum blood‑stage assay and cytotoxicity counter‑screen
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